molecular formula C29H25N3O B5073158 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol

Cat. No.: B5073158
M. Wt: 431.5 g/mol
InChI Key: BCGHHUZEGHFWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol involves its interaction with molecular targets and pathways in the body. The benzimidazole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .

Comparison with Similar Compounds

1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol can be compared with other benzimidazole derivatives, such as:

    Osimertinib: An anticancer drug used to treat non-small cell lung cancer.

    Navelbine: A chemotherapy medication used to treat various types of cancer.

    Alectinib: Another anticancer drug used to treat lung cancer.

The uniqueness of this compound lies in its specific structural modifications, which can enhance its bioactivity and therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O/c33-22(19-31-26-15-7-4-12-23(26)24-13-5-8-16-27(24)31)20-32-28-17-9-6-14-25(28)30-29(32)18-21-10-2-1-3-11-21/h1-17,22,33H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGHHUZEGHFWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CN4C5=CC=CC=C5C6=CC=CC=C64)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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